Cas no 1804917-10-9 (2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid is a fluorinated pyridine derivative with a unique substitution pattern, combining difluoromethyl, iodo, trifluoromethoxy, and carboxylic acid functional groups. This structure imparts high reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine and iodine enhances its potential for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its electron-withdrawing substituents contribute to stability and influence electronic properties, making it useful in the development of bioactive compounds. The compound is typically handled under controlled conditions due to its reactivity.
2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid structure
1804917-10-9 structure
商品名:2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS番号:1804917-10-9
MF:C8H3F5INO3
メガワット:383.010812044144
CID:4838026

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
    • インチ: 1S/C8H3F5INO3/c9-6(10)5-3(18-8(11,12)13)1-2(14)4(15-5)7(16)17/h1,6H,(H,16,17)
    • InChIKey: LXIWYGZFJLDEOU-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=O)O)N=C(C(F)F)C(=C1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 314
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 59.4

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088430-1g
2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
1804917-10-9 97%
1g
$1,445.30 2022-04-01

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804917-10-9): A Comprehensive Overview

2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804917-10-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of difluoromethyl, iodo, and trifluoromethoxy substituents, exhibits a range of biological activities that make it a valuable candidate for various applications.

The molecular structure of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid is particularly noteworthy. The difluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the iodo and trifluoromethoxy groups enhance its reactivity and binding affinity to specific biological targets. These properties collectively make the compound an attractive scaffold for the development of novel therapeutic agents.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

In another study, published in the European Journal of Medicinal Chemistry, 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid was shown to possess significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The compound's ability to interfere with viral replication and reduce viral load makes it a potential lead for the development of antiviral drugs. This is particularly relevant in light of the ongoing global health challenges posed by viral infections.

The pharmacokinetic properties of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid have also been extensively studied. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic efficacy. Its high oral bioavailability and low toxicity further enhance its potential as a drug candidate.

In addition to its therapeutic applications, 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid has been explored as a key intermediate in organic synthesis. Its unique functional groups provide multiple points of reactivity, enabling chemists to synthesize a wide range of derivatives with diverse biological activities. This versatility makes it an important building block in the development of new pharmaceuticals and agrochemicals.

The synthetic routes for preparing 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid have been well-documented in the literature. One common approach involves the sequential introduction of the difluoromethyl, iodo, and trifluoromethoxy groups onto a pyridine scaffold. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and electrophilic fluorination techniques, have been employed to optimize the yield and purity of the final product.

The safety profile of 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid has also been evaluated in preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new chemical entity, thorough safety assessments are essential before advancing to clinical trials.

In conclusion, 2-(Difluoromethyl)-5-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804917-10-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its significance in modern drug discovery efforts.

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